molecular formula C25H21Cl2N5O2S B12038863 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12038863
M. Wt: 526.4 g/mol
InChI Key: JKBXRXNACMSOMK-CCVNUDIWSA-N
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Description

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a triazole ring, dichlorophenyl group, and methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents.

    Introduction of the Dichlorophenyl Group: This step may involve a substitution reaction where the dichlorophenyl group is introduced to the intermediate compound.

    Formation of the Hydrazide Linkage: This involves the reaction of hydrazine derivatives with the intermediate compound to form the final hydrazide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the triazole ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, disrupting cellular processes, or inducing specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: can be compared with other hydrazides, triazoles, and dichlorophenyl compounds.

    Hydrazides: Known for their diverse biological activities.

    Triazoles: Widely studied for their antimicrobial and antifungal properties.

    Dichlorophenyl Compounds: Often investigated for their pesticidal and herbicidal activities.

Uniqueness

The uniqueness of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H21Cl2N5O2S

Molecular Weight

526.4 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N5O2S/c1-16-3-8-19(9-4-16)32-24(18-6-10-20(34-2)11-7-18)30-31-25(32)35-15-23(33)29-28-14-17-5-12-21(26)22(27)13-17/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+

InChI Key

JKBXRXNACMSOMK-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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